5,8-Quinolinedione, 6-amino-2-(2-aminophenyl)-
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Overview
Description
6-amino-2-(2-aminophenyl)quinoline-5,8-dione is a heterocyclic compound with a quinoline backbone. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure consists of a quinoline ring substituted with amino groups at the 6 and 2 positions and a dione group at the 5 and 8 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2-(2-aminophenyl)quinoline-5,8-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives followed by oxidation and amination steps. For example, the reaction of 2-nitroaniline with 2-aminobenzaldehyde under acidic conditions can yield the quinoline intermediate, which is then oxidized to form the quinoline-5,8-dione structure. Subsequent reduction and amination steps introduce the amino groups at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-amino-2-(2-aminophenyl)quinoline-5,8-dione undergoes various chemical reactions, including:
Oxidation: The dione groups can be further oxidized to form quinone derivatives.
Reduction: The dione groups can be reduced to form hydroquinone derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino groups under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-amino-2-(2-aminophenyl)quinoline-5,8-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 6-amino-2-(2-aminophenyl)quinoline-5,8-dione involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit the activity of NAD(P)H:quinone oxidoreductase 1 (NQO1), leading to the accumulation of reactive oxygen species (ROS) and inducing apoptosis in cancer cells . The compound’s ability to interact with DNA and proteins also contributes to its biological effects.
Comparison with Similar Compounds
6-amino-2-(2-aminophenyl)quinoline-5,8-dione can be compared with other quinoline derivatives such as:
6-chloro-7-(2-diethylamino)vinylquinoline-5,8-dione: Known for its anticancer activity.
8-aminoquinoline: Used as an antimalarial agent.
2-amino-3-chloroquinoline: Investigated for its antimicrobial properties.
The uniqueness of 6-amino-2-(2-aminophenyl)quinoline-5,8-dione lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Properties
CAS No. |
61471-67-8 |
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Molecular Formula |
C15H11N3O2 |
Molecular Weight |
265.27 g/mol |
IUPAC Name |
6-amino-2-(2-aminophenyl)quinoline-5,8-dione |
InChI |
InChI=1S/C15H11N3O2/c16-10-4-2-1-3-8(10)12-6-5-9-14(18-12)13(19)7-11(17)15(9)20/h1-7H,16-17H2 |
InChI Key |
VNMPKZGKNKJLTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(C=C2)C(=O)C(=CC3=O)N)N |
Origin of Product |
United States |
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